5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Solid-state stability Thermal analysis Pharmaceutical processing

Select this precise 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide reference standard because generic benzamide analogs fail regulatory scrutiny: its unique 5-chloro, 2-methoxy, and N-phenethyl substitution yields LogP 3.9 and density 1.192 g/cm³, ensuring reproducible HPLC retention (RT) and unambiguous glyburide impurity tracking in GMP batch release. Certified under ISO 17034, it is the definitive marker for impurity quantification in glyburide API and a validated synthetic intermediate. Do not substitute—quantifiable differences in physical properties directly compromise analytical method specificity and pharmacopeial compliance.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
CAS No. 33924-49-1
Cat. No. B192876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
CAS33924-49-1
Synonyms5-Chloro-N-phenethyl-o-anisamide;  N-Phenethyl-5-chloro-2-methoxybenzamide;  5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)
InChIKeyMTPTUMXFGUUUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Pale Yellow Oil

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (CAS 33924-49-1): A Key Intermediate and Reference Standard for Sulfonylurea Synthesis and Impurity Analysis


5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a synthetic benzamide derivative with the molecular formula C16H16ClNO2 and a molecular weight of 289.75 g/mol [1]. It is widely recognized as a primary metabolite of the second-generation sulfonylurea antidiabetic drug glyburide (glibenclamide) and serves as a critical intermediate in its synthesis . In pharmaceutical quality control, this compound is officially designated as a specified impurity and is utilized as a certified reference standard under ISO 17034 to ensure accurate analytical method validation and batch release testing .

Critical Selection Criteria for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: Why Alternative Benzamides Cannot Substitute in Targeted Applications


While benzamides share a common core structure, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide possesses a unique combination of 5-chloro substitution, 2-methoxy placement, and an N-phenethyl side chain that collectively dictate its physical properties, chromatographic retention, and biological relevance [1]. Generic substitution with simpler analogs like N-(2-phenylethyl)benzamide or 5-chloro-2-methoxybenzamide is not feasible due to quantifiable differences in density, melting point, and lipophilicity that directly impact purification, formulation, and analytical method specificity [2]. The following evidence guide demonstrates precisely where this compound's properties diverge from the nearest available alternatives, establishing it as a non-interchangeable entity in both industrial synthesis and regulated analytical workflows [3].

Quantitative Differentiation of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide vs. Structural Analogs: Physical Property and Purity Benchmark Data


Enhanced Solid-State Stability: A +28.8% Higher Melting Point vs. Unsubstituted N-Phenethylbenzamide

The presence of the 5-chloro and 2-methoxy substituents on the benzamide ring of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide results in a significantly higher melting point of 146-148 °C compared to 117-118 °C for the unsubstituted analog N-(2-phenylethyl)benzamide [1][2]. This represents a +28.8% increase (based on the median of each range).

Solid-state stability Thermal analysis Pharmaceutical processing

Density Modulation for Physical Separation: -8.3% Lower Density vs. 5-Chloro-2-methoxybenzamide Precursor

The addition of the N-phenethyl side chain to the 5-chloro-2-methoxybenzamide core significantly reduces the molecular packing efficiency, resulting in a measured density of 1.192±0.06 g/cm³ for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, compared to 1.3±0.1 g/cm³ for the unsubstituted amide precursor 5-chloro-2-methoxybenzamide [1][2]. This represents an approximate -8.3% decrease in density (using median values).

Crystallization Separation science Process engineering

Lipophilicity-Driven Chromatographic Selectivity: +4.6% Higher LogP vs. Unsubstituted N-Phenethylbenzamide

The 5-chloro and 2-methoxy substitutions on the aromatic ring increase the compound's lipophilicity relative to the unsubstituted parent scaffold. 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide exhibits a computed XLogP3 value of 3.9, compared to a LogP of 3.05 for N-(2-phenylethyl)benzamide [1][2]. This +4.6% increase in LogP (0.85 log units) translates to a measurably longer retention time on reversed-phase HPLC columns.

Chromatography Lipophilicity Method development

Regulatory-Grade Analytical Purity: Certified Purity Exceeding 95-98% Under ISO 17034 vs. Uncertified Industrial Precursors

When procured as a certified reference standard, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is supplied with a documented HPLC purity of >95% or ≥98% and is manufactured under ISO 17034 accreditation . In contrast, its synthetic precursor 5-chloro-2-methoxybenzamide is typically offered at a lower, uncertified purity of 95% or 97% without traceable metrological certification .

Quality control Pharmaceutical analysis Reference materials

Precision Application Scenarios for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: From Glyburide Synthesis to Regulatory Impurity Analysis


Certified Reference Standard for Glyburide Impurity Profiling in GMP Laboratories

This compound is the definitive reference material for the identification and quantification of the specified impurity '5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide' in glyburide active pharmaceutical ingredient (API) and finished dosage forms. Its certified purity under ISO 17034 and well-characterized reversed-phase HPLC retention behavior, driven by its LogP of 3.9 [1], ensure accurate and reproducible impurity tracking in GMP release and stability testing protocols.

Synthetic Intermediate for Sulfonylurea Antidiabetic Drugs via the Patented Phenethylamine Coupling Route

In industrial synthesis, this benzamide serves as a key intermediate in the patented production of glyburide, specifically via the coupling of activated 5-chloro-2-methoxybenzoic acid derivatives with phenethylamine . The distinct density difference of 1.192 g/cm³ compared to its precursor (1.3 g/cm³) provides a quantifiable physical property checkpoint for monitoring reaction progress and optimizing workup and isolation procedures during scale-up [1].

Metabolite Reference for Pharmacokinetic and Drug-Drug Interaction Studies

As a primary metabolite of glyburide, this compound is essential for in vitro and in vivo metabolic studies aimed at understanding the disposition and potential drug-drug interactions of sulfonylurea antidiabetics . Its availability as a high-purity standard enables accurate LC-MS/MS quantification in biological matrices, supporting preclinical and clinical pharmacokinetic investigations.

Method Development Marker for Reversed-Phase Chromatography in Complex Matrices

The compound's high XLogP3 value (3.9) and moderate retention on reversed-phase columns make it an ideal marker for HPLC method development and system suitability testing. It serves as a non-interfering, well-resolved retention time standard for validating separation methods intended for lipophilic benzamides, sulfonylureas, and related pharmaceutical impurities in complex sample matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.